Enhanced Hsp90-Cdc37 Complex Disruption: Direct Comparison of Compound 41 Versus Celastrol
Hsp90-Cdc37-IN-2 (Compound 41) demonstrated superior capability to disrupt the Hsp90-Cdc37 protein-protein interaction compared to the parent compound celastrol (CEL). In a co-immunoprecipitation assay using A549 lung adenocarcinoma cells, treatment with Compound 41 resulted in a greater reduction of the Hsp90-Cdc37 complex levels than equivalent concentrations of celastrol, as assessed by the decreased amount of Cdc37 co-immunoprecipitating with Hsp90 [1]. This quantitative difference establishes that the structural modifications introduced into the celastrol scaffold (specifically the lipophilic fragment substitutions) successfully enhanced target engagement and PPI disruption efficiency [1].
| Evidence Dimension | Hsp90-Cdc37 complex disruption (co-immunoprecipitation assay) |
|---|---|
| Target Compound Data | Significant reduction in Hsp90-Cdc37 complex levels; stronger disruption than CEL |
| Comparator Or Baseline | Celastrol (CEL) - weaker reduction in Hsp90-Cdc37 complex levels |
| Quantified Difference | Compound 41 showed stronger disruption capability than CEL (qualitative assessment from co-IP bands) |
| Conditions | A549 human lung adenocarcinoma cell line; co-immunoprecipitation of Hsp90 and Cdc37; immunoblotting detection |
Why This Matters
This direct head-to-head evidence demonstrates that Hsp90-Cdc37-IN-2 provides superior target engagement compared to the widely used natural product benchmark celastrol, justifying its selection for studies requiring maximal Hsp90-Cdc37 axis inhibition.
- [1] Li N, Xu M, Wang B, et al. Discovery of Novel Celastrol Derivatives as Hsp90-Cdc37 Interaction Disruptors with Antitumor Activity. J Med Chem. 2019;62(23):10798-10815. View Source
